Z-Ser-Ala-OH
Overview
Description
Z-Ser-Ala-OH is a peptide compound that is often used in research and development . It is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid .
Synthesis Analysis
The synthesis of Z-Ser-Ala-OH involves peptide synthesis methods . The initial interaction of BOC-Ala-OSu and CF3COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH. The tripeptide resulting from treatment with Z2LysOSu .
Molecular Structure Analysis
The molecular formula of Z-Ser-Ala-OH is C14H18N2O6 . Its average mass is 310.30300 Da . The structure of this peptide compound can be analyzed using nuclear magnetic resonance (NMR) spectra .
Chemical Reactions Analysis
The chemical reactions involving Z-Ser-Ala-OH are complex and involve multiple steps. For example, the synthesis of peptides containing polyfunctional amino acids is a complex practical task .
Scientific Research Applications
Application
Antioxidant peptides are a hotspot in these fields. They are pivotal in the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .
Methods
Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
Results
Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
2. Topical Peptide Treatments in Cosmetics
Application
In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered. The spectrum of peptides in the field of cosmetics is continuously growing .
Methods
Peptides and proteins are amino acid polymers. Peptides are short amino acid chains. The first peptides were described by Emil Fischer and Hofmeister in the early 19th century. The first peptide synthesis was published in 1901 by Fischer and Fourneauin .
Results
This review summarizes some of the effective data on cosmeceutical peptides that work against intrinsic and extrinsic aging .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWOHWTBYMEQ-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser-Ala-OH | |
CAS RN |
24787-87-9 | |
Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-L-seryl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24787-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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